Tropisetron
Overview
Description
Tropisetron is an indole derivative with antiemetic activity . It is a 5HT-3 receptor antagonist used as an antiemetic in the treatment of chemotherapy-induced nausea and vomiting . It competitively blocks the action of serotonin at 5HT3 receptors .
Synthesis Analysis
Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats . It has been shown to change ZnT8, GLUT2 and UCP2 expressions that are molecules involved in insulin synthesis and release .Molecular Structure Analysis
Tropisetron acts as both a selective 5-HT3 receptor antagonist and α7-nicotinic receptor partial agonist . It has been shown to sensitise human α7-nicotinic receptors to low concentrations of acetylcholine .Chemical Reactions Analysis
Tropisetron is metabolized by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate with excretion in the urine or bile (urine to faeces ratio 5:1) .Physical And Chemical Properties Analysis
Tropisetron has a chemical formula of C17H20N2O2 and an average weight of 284.3529 . It has a melting point of 201-202 °C (dichloromethane-ethyl acetate) . Tropisetron monohydrochloride has a melting point of 283-285 °C (decomposition) .Scientific Research Applications
Prevention of Post-Operative Nausea and Vomiting (PONV)
- Application Summary : Tropisetron is commonly prescribed by doctors to patients undergoing surgery to prevent post-operative nausea and vomiting .
- Methods of Application : Tropisetron is administered to patients undergoing surgery as a preventive measure against PONV .
- Results or Outcomes : The use of Tropisetron has been found to be effective in preventing PONV, improving patient comfort post-surgery .
Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment
- Application Summary : Tropisetron is used to prevent nausea and vomiting induced by cytotoxic therapy .
- Methods of Application : Tropisetron is administered to patients undergoing chemotherapy as a preventive measure against CINV .
- Results or Outcomes : The use of Tropisetron has been found to be effective in preventing CINV, improving patient comfort during chemotherapy .
Diabetes Treatment
- Application Summary : Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats .
- Methods of Application : Tropisetron was administered to STZ-induced diabetic rats for 2 weeks after inducing type 1 diabetes .
- Results or Outcomes : Insulin secretion improved robustly in diabetes–tropisetron compared with the diabetic group. Oxidative stress biomarkers were lower in a diabetes–tropisetron group than in diabetic rats. Simultaneously, tropisetron administration promoted the expression of ZnT8 and GLUT2 and also beta-cell mass in pancreatic tissue, while the expression of uncoupling protein 2 (UCP2) was restrained .
Chemogenetics Research
- Application Summary : Tropisetron is used in chemogenetics research for potential clinical applications .
- Methods of Application : Tropisetron is used in combination with other substances to enhance their potency. For example, a triple mutant α7L131G,Q139L,Y217F-GlyR dramatically improved varenicline potency .
- Results or Outcomes : The use of Tropisetron in chemogenetics research has shown promising results, with the potential for clinical applications .
Pharmaceutical Innovation
- Application Summary : Tropisetron is being used in the development of new therapeutic agents .
- Methods of Application : Tropisetron is used in the research and development process of new drugs .
- Results or Outcomes : The use of Tropisetron in pharmaceutical innovation has led to the development of new therapeutic agents that embody high standards of efficacy, safety, and patient-centricity .
Safety And Hazards
Tropisetron is well tolerated with the most frequently reported adverse effect being headache . Extrapyramidal side effects are rare upon using tropisetron . Safety measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGQMMCGHDTEI-FUNVUKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044137 | |
Record name | Tropisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. | |
Record name | Tropisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tropisetron | |
CAS RN |
89565-68-4 | |
Record name | Tropisetron [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tropisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROPISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.